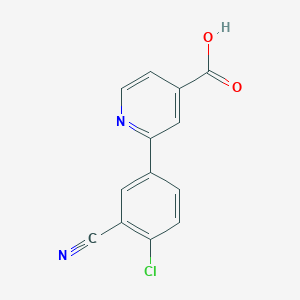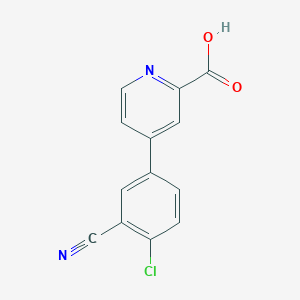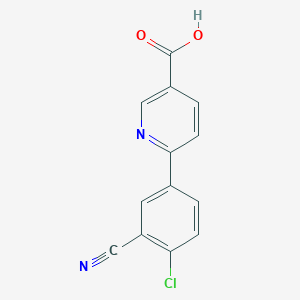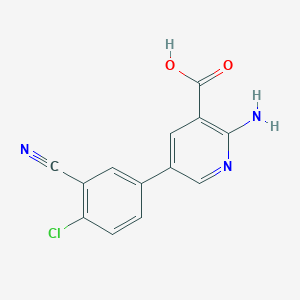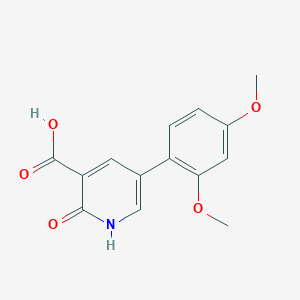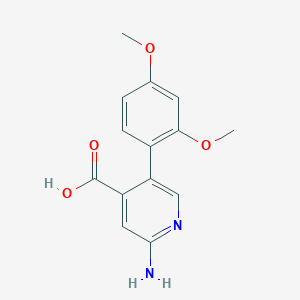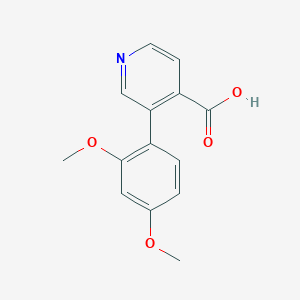
3-(2,4-Dimethoxyphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)isonicotinic acid, commonly referred to as DMPA, is an organic compound that has a wide range of scientific applications. It is an aromatic acid that is used in many areas of research, including synthetic organic chemistry, biochemistry, and pharmacology. DMPA is widely used in the synthesis of different compounds, such as pharmaceuticals and agrochemicals, and has many potential applications in the field of medicine. In
科学的研究の応用
DMPA has a wide range of scientific applications. It is used in the synthesis of different compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of enzyme kinetics, as it can be used as an inhibitor of certain enzymes. In addition, DMPA is used in the study of cell signaling pathways, as it can be used to modulate the activity of certain proteins. DMPA has also been used in the study of DNA replication and transcription, as it can be used to inhibit the activity of certain DNA-binding proteins.
作用機序
The exact mechanism of action of DMPA is not fully understood. However, it is believed that DMPA acts as an inhibitor of certain enzymes, such as protein kinases and phosphatases. It is also believed that DMPA can modulate the activity of certain proteins, such as transcription factors and DNA-binding proteins. In addition, DMPA can also act as an agonist or antagonist of certain receptors, such as G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPA are not fully understood. However, it is believed that DMPA can modulate the activity of certain enzymes and proteins, as well as modulate the activity of certain receptors. In addition, DMPA can also affect the expression of certain genes, as well as affect the metabolism of certain compounds.
実験室実験の利点と制限
The advantages of using DMPA in lab experiments include its low cost and its ability to modulate the activity of certain enzymes and proteins. The limitations of using DMPA in lab experiments include its instability in the presence of air and light, as well as its potential toxicity.
将来の方向性
The potential future directions of DMPA research include the development of more efficient synthesis methods, the development of more effective inhibitors of certain enzymes and proteins, the development of more effective agonists and antagonists of certain receptors, and the development of more effective methods of modulating the expression of certain genes. Additionally, further research into the biochemical and physiological effects of DMPA could lead to the development of new therapeutic agents. Finally, further research into the structure and properties of DMPA could lead to the development of new materials with unique properties.
合成法
DMPA can be synthesized through a number of different methods. The most common method is the condensation of p-dimethoxyphenol and isonicotinic acid. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C, and the yield of the product is usually in the range of 70-80%. Other methods for the synthesis of DMPA include the reaction of p-dimethoxyphenol and isonicotinic acid in the presence of an alkali metal, such as sodium or potassium, or the reaction of p-dimethoxyphenol and isonicotinic acid in the presence of an acid chloride, such as ethyl chloroformate.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-3-4-10(13(7-9)19-2)12-8-15-6-5-11(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZFBCDOMGODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687820 |
Source


|
| Record name | 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-03-7 |
Source


|
| Record name | 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



